Cas no 896266-36-7 (N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-N'-2-(4-fluorophenyl)ethylethanediamide)

896266-36-7 structure
Productnaam:N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-N'-2-(4-fluorophenyl)ethylethanediamide
N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-N'-2-(4-fluorophenyl)ethylethanediamide Chemische en fysische eigenschappen
Naam en identificatie
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- CHEMBL1707097
- N1-(4-fluorophenethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide
- N'-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N-[2-(4-fluorophenyl)ethyl]oxamide
- AKOS024661585
- F2574-0032
- 896266-36-7
- SMR000811316
- HMS3007C07
- MLS001234534
- Ethanediamide, N1-[2-(4-fluorophenyl)ethyl]-N2-[[1-(phenylsulfonyl)-2-pyrrolidinyl]methyl]-
- N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-N'-2-(4-fluorophenyl)ethylethanediamide
-
- Inchi: 1S/C21H24FN3O4S/c22-17-10-8-16(9-11-17)12-13-23-20(26)21(27)24-15-18-5-4-14-25(18)30(28,29)19-6-2-1-3-7-19/h1-3,6-11,18H,4-5,12-15H2,(H,23,26)(H,24,27)
- InChI-sleutel: OEVIOSFBBSWQDT-UHFFFAOYSA-N
- LACHT: S(C1C=CC=CC=1)(N1CCCC1CNC(C(NCCC1C=CC(=CC=1)F)=O)=O)(=O)=O
Berekende eigenschappen
- Exacte massa: 433.14715559g/mol
- Monoisotopische massa: 433.14715559g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 30
- Aantal draaibare bindingen: 7
- Complexiteit: 683
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.7
- Topologisch pooloppervlak: 104Ų
Experimentele eigenschappen
- Dichtheid: 1.310±0.06 g/cm3(Predicted)
- pka: 12.67±0.46(Predicted)
N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-N'-2-(4-fluorophenyl)ethylethanediamide Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2574-0032-10μmol |
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide |
896266-36-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2574-0032-25mg |
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide |
896266-36-7 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2574-0032-75mg |
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide |
896266-36-7 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2574-0032-3mg |
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide |
896266-36-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2574-0032-1mg |
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide |
896266-36-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2574-0032-10mg |
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide |
896266-36-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2574-0032-5μmol |
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide |
896266-36-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2574-0032-2mg |
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide |
896266-36-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2574-0032-40mg |
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide |
896266-36-7 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2574-0032-15mg |
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide |
896266-36-7 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
N-{1-(benzenesulfonyl)pyrrolidin-2-ylmethyl}-N'-2-(4-fluorophenyl)ethylethanediamide Gerelateerde literatuur
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2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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4. Book reviews
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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